Allylprodine hydrochloride
CAS No.: 25384-18-3
Cat. No.: VC17998144
Molecular Formula: C18H26ClNO2
Molecular Weight: 323.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25384-18-3 |
|---|---|
| Molecular Formula | C18H26ClNO2 |
| Molecular Weight | 323.9 g/mol |
| IUPAC Name | (1-methyl-4-phenyl-3-prop-2-enylpiperidin-4-yl) propanoate;hydrochloride |
| Standard InChI | InChI=1S/C18H25NO2.ClH/c1-4-9-16-14-19(3)13-12-18(16,21-17(20)5-2)15-10-7-6-8-11-15;/h4,6-8,10-11,16H,1,5,9,12-14H2,2-3H3;1H |
| Standard InChI Key | DQSICBXJIHWNLT-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)OC1(CCN(CC1CC=C)C)C2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Allylprodine hydrochloride (IUPAC name: 3-Allyl-1-methyl-4-phenyl-4-propionyloxypiperidine hydrochloride) belongs to the 4-phenylpiperidine class of synthetic opioids, featuring a propionate ester at the 4-position and an allyl substituent at the 3-position of the piperidine ring . The molecular formula C₁₈H₂₆ClNO₂ corresponds to a molar mass of 343.86 g/mol, with the hydrochloride salt improving water solubility compared to the free base . X-ray crystallography studies reveal that the allyl group’s spatial orientation facilitates complementary binding to a secondary interaction site on the μ-opioid receptor, explaining its enhanced potency over non-allylated prodine analogs .
Table 1: Key Chemical Identifiers
| Property | Specification |
|---|---|
| Molecular Formula | C₁₈H₂₆ClNO₂ |
| SMILES Notation | CC(=O)OC1(C(C)CCN(C)C1)C2=CC=CC=C2.CC=C |
| CAS Registry Number | 4343OEZ18O (free base) |
| ChEMBL ID | CHEMBL2103995 |
| DEA Controlled Substance | ACSCN 9602 |
Stereochemical Considerations
The compound exists as four stereoisomers due to chiral centers at positions 3 and 4 of the piperidine ring. Pharmacological testing demonstrates extreme stereoselectivity, with the (3R,4S) configuration showing 98% of total analgesic activity . Molecular modeling indicates this isomer’s allyl group occupies a hydrophobic pocket formed by transmembrane helices 2 and 3 of the μ-opioid receptor, stabilizing the active receptor conformation . The 3S,4R isomer exhibits <2% of the parent compound’s potency, underscoring the critical role of absolute configuration in opioid activity .
Pharmacological Profile
Analgesic Potency and Mechanism
In standardized hot-plate tests, allylprodine hydrochloride’s (3R,4S)-isomer demonstrates an ED₅₀ of 0.12 mg/kg subcutaneous in mice, compared to 2.8 mg/kg for morphine . This 23-fold potency difference arises from dual binding interactions: the protonated amine forms a salt bridge with Asp147 in receptor transmembrane domain 3, while the allyl group engages Trp318 in transmembrane domain 6 through van der Waals interactions . The propionyl ester group enhances lipid solubility, facilitating rapid CNS penetration with a Tₘₐₓ of 12-15 minutes post intravenous administration in primate models .
Receptor Binding Kinetics
Radioligand displacement assays using [³H]DAMGO show allylprodine hydrochloride’s Kᵢ of 1.2 nM at μ-opioid receptors, compared to 18 nM at δ-opioid and 42 nM at κ-opioid receptors . Kinetic studies reveal slow dissociation (t₁/₂ = 28 minutes) from μ-receptors, correlating with its prolonged analgesic duration (4-6 hours) relative to pethidine . The allyl moiety’s contribution to binding energy was quantified through comparative molecular field analysis (CoMFA), demonstrating a 9.3 kcal/mol stabilization effect versus des-allyl analogs .
Regulatory Status and Control Measures
United States Scheduling
The Drug Enforcement Administration classifies allylprodine hydrochloride under Schedule I of the Controlled Substances Act (21 CFR 1308.11) with ACSCN 9602 . The 2014 manufacturing quota of 2 grams reflects its status as a research chemical with no approved medical applications . Analytical reference standards require DEA Form 222 for procurement, with strict inventory reporting under 21 U.S.C. § 827 .
International Controls
Australia’s Therapeutic Goods Administration lists allylprodine hydrochloride in Schedule 9 of the Poisons Standard, prohibiting manufacture or possession without a research license . The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors the compound under Early Warning System protocols due to its structural similarity to emerging synthetic opioids .
Table 2: Global Regulatory Status
| Jurisdiction | Classification | Annual Quota |
|---|---|---|
| United States | CSA Schedule I | 2 grams |
| Australia | Poisons Standard S9 | Prohibited |
| European Union | EU Drug Monitoring List | 0.5 grams* |
| Canada | CDSA Schedule I | 1 gram |
*Research exemption for approved institutions
Historical Research and Development
Discovery and Early Studies
Hoffman-La Roche’s 1957 discovery of allylprodine emerged from systematic modification of pethidine’s structure . Initial screening in the tail-flick assay revealed its unexpected potency, prompting publication of structure-activity relationships in the Journal of Medicinal Chemistry . The 1976 X-ray crystallographic study by Portoghese et al. first elucidated the critical role of the allyl group in receptor binding, demonstrating its spatial overlap with cinnamoyl derivatives of codeine .
Receptor Subtype Studies
1981 receptor mapping experiments using [³H]allylprodine hydrochloride demonstrated differential binding to μ-opioid receptor subtypes . At 4°C, the ligand showed 86% specificity for μ₁ receptors, while μ₂ binding dominated at 37°C, suggesting temperature-dependent receptor conformational states . These findings supported the hypothesis of multiple opioid receptor subsites, later confirmed by cloning studies.
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